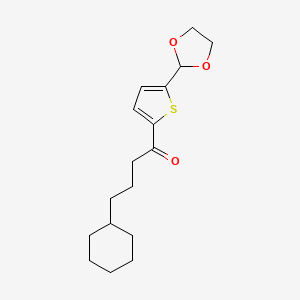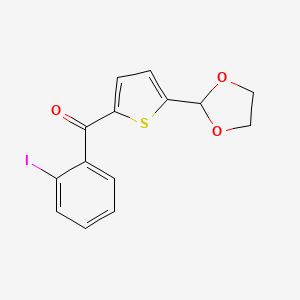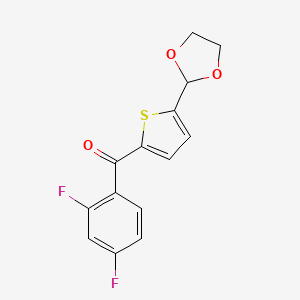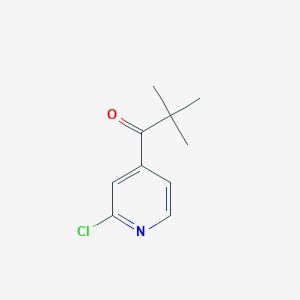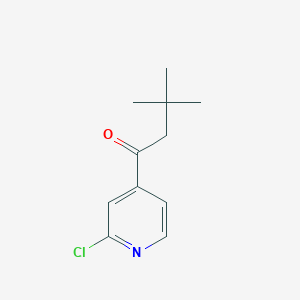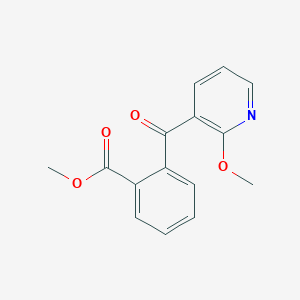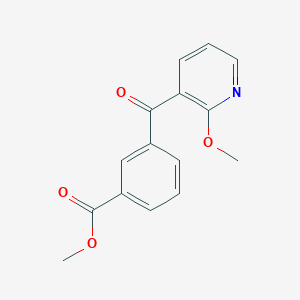
allyl N-(2-aminoethyl)carbamate
Descripción general
Descripción
Allyl N-(2-aminoethyl)carbamate: is a chemical compound with the molecular formula C₆H₁₂N₂O₂. It is known for its role as a cleavable linker in various chemical and biological applications. This compound is characterized by its ability to form stable bonds that can be selectively cleaved under specific conditions, making it valuable in the synthesis of complex molecules and drug development .
Mecanismo De Acción
Target of Action
Allyl N-(2-aminoethyl)carbamate is primarily used as a cleavable linker . It is utilized in the design of antibody-drug conjugates (ADCs), where it serves as a bridge connecting the antibody to the drug . The primary targets of this compound are therefore the specific cells that the antibody component of the ADC is designed to recognize.
Mode of Action
As a cleavable linker, the role of this compound is to securely attach the drug to the antibody while in circulation, and then release the drug once inside the target cell . The cleavage can occur through various mechanisms, such as changes in pH or the action of specific enzymes within the cell . This ensures that the drug is delivered precisely to the target cells, reducing off-target effects and improving the efficacy of the treatment .
Pharmacokinetics
The pharmacokinetics of this compound, as part of an ADC, would be influenced by several factors including the properties of the antibody and the drug, as well as the stability of the linker . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be largely determined by these factors.
Result of Action
The result of the action of this compound is the targeted delivery of the drug to the specific cells recognized by the antibody component of the ADC . This can lead to improved treatment outcomes, as the drug can exert its effects directly on the target cells while minimizing damage to healthy cells .
Action Environment
The action environment can significantly influence the stability and efficacy of this compound. Factors such as pH and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . Additionally, factors such as temperature and storage conditions can impact the stability of the compound .
Análisis Bioquímico
Biochemical Properties
Allyl N-(2-aminoethyl)carbamate plays a significant role in biochemical reactions, particularly in the context of antibody-drug conjugates. It acts as a cleavable linker, facilitating the attachment of drugs to antibodies . This compound interacts with various enzymes and proteins, including proteases that cleave the linker to release the drug at the target site. The nature of these interactions is crucial for the efficacy of the drug delivery system, as the cleavage must occur specifically at the target site to minimize off-target effects .
Cellular Effects
This compound influences various cellular processes, particularly in the context of targeted drug delivery. It affects cell signaling pathways by enabling the release of therapeutic agents at specific cellular locations . This targeted release can lead to changes in gene expression and cellular metabolism, enhancing the therapeutic efficacy while reducing systemic toxicity. The compound’s role in facilitating targeted drug delivery makes it a valuable tool in cancer therapy and other treatments requiring precise drug localization .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, specific proteases cleave the linker, releasing the attached drug . This cleavage is facilitated by the presence of specific amino acid sequences recognized by the proteases. The released drug then exerts its therapeutic effects by binding to its target biomolecules, inhibiting or activating specific enzymes, and altering gene expression . The precise cleavage and release mechanism are critical for the compound’s effectiveness in targeted drug delivery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under refrigerated conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the stability of the compound is crucial for maintaining its efficacy in drug delivery systems. Degradation of the compound can lead to reduced therapeutic effects and increased off-target toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates targeted drug delivery with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including off-target drug release and systemic toxicity . Threshold effects have been identified, indicating the importance of precise dosage control to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. The compound interacts with enzymes such as proteases that cleave the linker to release the drug . These interactions are critical for the compound’s function in targeted drug delivery, as they ensure the precise release of the therapeutic agent at the target site. The compound’s involvement in these metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its therapeutic effects. The compound’s transport and distribution properties are crucial for its effectiveness in targeted drug delivery, as they ensure that the drug reaches the intended site of action .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization properties are essential for the compound’s function in targeted drug delivery, as they ensure that the drug is released at the precise subcellular location where it can exert its therapeutic effects. The compound’s activity and function are closely linked to its subcellular localization, making it a valuable tool in precision medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl N-(2-aminoethyl)carbamate can be synthesized through a reaction between allyl chloroformate and 2-aminoethanol. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl N-(2-aminoethyl)carbamate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Allyl N-(2-aminoethyl)carbamate is used as a protecting group for amines in organic synthesis. Its cleavable nature allows for the temporary protection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is employed as a linker in antibody-drug conjugates (ADCs). It facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells .
Medicine: The compound’s role in ADCs extends to therapeutic applications, where it helps in the development of targeted cancer therapies. Its selective cleavage ensures that the drug is released only at the target site, minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug molecules. Its versatility and stability make it a valuable intermediate in the production of complex pharmaceuticals .
Comparación Con Compuestos Similares
- Allyl N-(2-aminoethyl)carbamate hydrochloride
- tert-Butyl N-(2-aminoethyl)carbamate
- Benzyl N-(2-aminoethyl)carbamate
Comparison:
- This compound is unique due to its allyl group, which provides specific reactivity and cleavage properties.
- tert-Butyl N-(2-aminoethyl)carbamate offers steric protection and is often used in peptide synthesis.
- Benzyl N-(2-aminoethyl)carbamate provides stability and is cleaved under hydrogenation conditions .
This detailed article should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
prop-2-enyl N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOIHSWNTZHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584096 | |
| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223741-66-0 | |
| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



